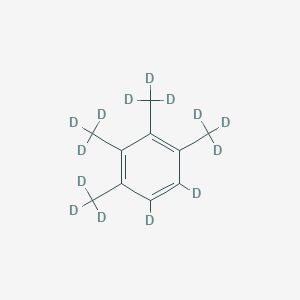

1,2,3,4-Tetramethylbenzene-D14

Description

BenchChem offers high-quality 1,2,3,4-Tetramethylbenzene-D14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetramethylbenzene-D14 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dideuterio-3,4,5,6-tetrakis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHMMEJUHBCKEE-ZVEBFXSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,2,3,4-Tetramethylbenzene-D14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,2,3,4-Tetramethylbenzene-D14. The information is compiled from various chemical suppliers and databases, offering a valuable resource for researchers utilizing this deuterated compound in their work. Due to the limited availability of specific experimental data for the D14 isotopologue, properties of its non-deuterated counterpart, 1,2,3,4-tetramethylbenzene, and a deuterated isomer are included for comparative purposes.

Core Physical and Chemical Data

1,2,3,4-Tetramethylbenzene-D14 is a deuterated form of the aromatic hydrocarbon prehnitene. The substitution of hydrogen with deuterium atoms imparts a greater molecular weight and can subtly influence physical properties such as boiling point and density. It is primarily used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetramethylbenzene-D14 and Related Compounds

| Property | 1,2,3,4-Tetramethylbenzene-D14 | 1,2,3,4-Tetramethylbenzene (Non-deuterated) | 1,2,4,5-Tetramethylbenzene-d₁₄ (Isomer) |

| Molecular Formula | C₁₀D₁₄ | C₁₀H₁₄ | C₁₀D₁₄ |

| Molecular Weight | 148.30 g/mol | 134.22 g/mol [2][3] | 148.30 g/mol |

| CAS Number | 350818-60-9[4] | 488-23-3[3] | Not specified |

| Appearance | Not specified | Colorless liquid[5] | Solid |

| Melting Point | Not specified | -6.2 °C | 76-80 °C |

| Boiling Point | Not specified | 205 °C | Not specified |

| Density | Not specified | 0.905 g/cm³ | 0.924 g/mL |

| Isotopic Purity | ≥98 atom % D | Not applicable | 98 atom % D |

| Solubility | Not specified | Nearly insoluble in water; soluble in organic solvents[5] | Not specified |

Experimental Protocols

Synthesis of Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds like 1,2,3,4-Tetramethylbenzene-D14 typically involves hydrogen-deuterium exchange reactions. A general approach may include:

-

Catalyst Selection : A transition metal catalyst, such as palladium on carbon (Pd/C) or a specialized catalyst like atomically dispersed barium hydride on magnesium oxide (BaH₂/MgO), is often employed to facilitate the exchange.[6]

-

Deuterium Source : Deuterium gas (D₂) or a deuterated solvent like heavy water (D₂O) serves as the deuterium source.

-

Reaction Conditions : The non-deuterated 1,2,3,4-tetramethylbenzene is reacted with the deuterium source in the presence of the catalyst. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve high levels of deuterium incorporation. Mild conditions (e.g., room temperature) are possible with highly active catalysts.[6]

-

Purification : After the reaction, the deuterated product is separated from the catalyst (e.g., by filtration) and purified, typically by distillation or chromatography.

A synthesis of the non-deuterated 1,2,3,4-tetramethylbenzene has been described involving the reaction of 1,2-bis(bromomethyl)-3,6-dimethylbenzene with lithium aluminum hydride in tetrahydrofuran.[7]

Characterization and Physical Property Determination

Standard analytical techniques are used to confirm the identity and purity of the synthesized 1,2,3,4-Tetramethylbenzene-D14 and to determine its physical properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR will show signals corresponding to the incorporated deuterium atoms.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the degree of deuterium incorporation by observing the mass shift compared to the non-deuterated analog.

-

Melting and Boiling Point Determination : Standard laboratory apparatus, such as a melting point apparatus or a distillation setup, is used to determine the phase transition temperatures.

-

Density Measurement : A pycnometer or a digital density meter can be used to accurately measure the density of the liquid compound.

Logical Relationships of Compound Identifiers

The following diagram illustrates the hierarchical relationship of the various identifiers for 1,2,3,4-Tetramethylbenzene-D14.

Caption: Hierarchical relationship of identifiers for 1,2,3,4-Tetramethylbenzene-D14.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fishersci.ie [fishersci.ie]

- 3. 1,2,3,4-Tetramethylbenzene | C10H14 | CID 10263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 350818-60-9 - TRC - 1,2,3,4-Tetramethylbenzene-d14 | LGC Standards [lgcstandards.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,2,3,4-Tetramethylbenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1,2,3,4-Tetramethylbenzene-D14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1,2,3,4-Tetramethylbenzene-D14, a deuterated analog of prehnitene. This isotopically labeled compound serves as a valuable internal standard and tracer in metabolic studies and quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates, making deuterated compounds like 1,2,3,4-Tetramethylbenzene-D14 essential tools in drug development.

Synthesis of 1,2,3,4-Tetramethylbenzene-D14

While a specific, publicly available, detailed protocol for the synthesis of 1,2,3,4-Tetramethylbenzene-D14 is not extensively documented, a common and effective method for the deuteration of aromatic compounds is through acid-catalyzed hydrogen-deuterium (H/D) exchange.[][3] This process involves the reaction of the parent aromatic compound with a deuterium source in the presence of an acid catalyst.

A plausible and widely applicable synthetic approach involves the use of deuterated water (D₂O) as the deuterium source and a strong acid catalyst, often a deuterated acid, to facilitate the exchange of both aromatic and benzylic protons with deuterons.[] Transition metal catalysts, such as platinum, have also been shown to be effective in catalyzing H/D exchange reactions with D₂O.[4]

Logical Synthesis Workflow

The synthesis of 1,2,3,4-Tetramethylbenzene-D14 can be logically broken down into several key stages, from the initial deuteration reaction to the final purification and analysis of the product.

Figure 1: A logical workflow for the synthesis of 1,2,3,4-Tetramethylbenzene-D14.

Isotopic Purity and Characterization

The isotopic purity of 1,2,3,4-Tetramethylbenzene-D14 is a critical parameter that defines its suitability for use in sensitive analytical applications. Commercially available standards of this compound typically report an isotopic purity of 98 atom % D.

Quantitative Data Summary

The following tables summarize the key specifications and a theoretical isotopic distribution for 1,2,3,4-Tetramethylbenzene-D14 with an isotopic enrichment of 98 atom % D.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀D₁₄ | [5] |

| Molecular Weight | 148.30 g/mol | [5] |

| Isotopic Purity | 98 atom % D | - |

| Unlabeled CAS | 488-23-3 | [5] |

Table 1: General Specifications for 1,2,3,4-Tetramethylbenzene-D14.

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| D14 | 14 | 75.43 |

| D13 | 13 | 20.52 |

| D12 | 12 | 2.56 |

| D11 | 11 | 0.19 |

| < D11 | < 11 | < 0.1 |

Table 2: Theoretical Isotopic Distribution for 1,2,3,4-Tetramethylbenzene-D14 (98 atom % D).

Note: The theoretical abundance is calculated based on a binomial distribution assuming a 98% probability of deuterium incorporation at each of the 14 possible sites.

Experimental Protocols

Synthesis via Acid-Catalyzed H/D Exchange

This protocol describes a general procedure for the deuteration of 1,2,3,4-Tetramethylbenzene.

Materials:

-

1,2,3,4-Tetramethylbenzene (Prehnitene)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-Tetramethylbenzene in an excess of deuterium oxide.

-

Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours) to ensure maximum H/D exchange.

-

After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral.

-

Extract the product with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 1,2,3,4-Tetramethylbenzene-D14.

Isotopic Purity Determination

The isotopic purity and distribution of the final product can be determined using a combination of mass spectrometry and NMR spectroscopy.[6][7][8]

a) Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Method: The purified product is injected into the GC, and the resulting mass spectrum is analyzed.

-

Analysis: The mass spectrum will show a molecular ion cluster. The relative intensities of the peaks corresponding to the different isotopologues (D14, D13, D12, etc.) are used to calculate the isotopic distribution and the overall isotopic enrichment.[6][9]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum, particularly in the aromatic and methyl regions, confirms a high degree of deuteration. The residual proton signals can be integrated to quantify the amount of non-deuterated species.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the positions of deuteration. The integration of these signals can provide a quantitative measure of the deuterium incorporation at each site.[8]

Signaling Pathways and Logical Relationships

The process of determining isotopic purity involves a logical sequence of analytical steps.

Figure 2: Logical workflow for the analysis of isotopic purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 4. Deuterium Exchange Reactions with Substituted Aromatics. II. The Monohalogenated Benzenes and Naphthalenes | Semantic Scholar [semanticscholar.org]

- 5. 1,2,3,4-Tetramethylbenzene-d14 | LGC Standards [lgcstandards.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

Technical Guide: 1,2,3,4-Tetramethylbenzene-D14 in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2,3,4-Tetramethylbenzene-D14, a deuterated aromatic hydrocarbon, covering its chemical identity, commercial availability, and its critical role as an internal standard in analytical chemistry. This document is intended to be a comprehensive resource for professionals in research and drug development who require precise and reliable quantitative analysis.

Core Compound Information

1,2,3,4-Tetramethylbenzene-D14 is the deuterated analog of 1,2,3,4-tetramethylbenzene (also known as prehnitene). In this isotopic variant, the fourteen hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.

CAS Number: 350818-60-9[1]

Physical and Chemical Properties

The physical and chemical properties of 1,2,3,4-Tetramethylbenzene-D14 are very similar to its non-deuterated form. The primary difference is its molecular weight.

| Property | Value | Source |

| Molecular Formula | C₁₀D₁₄ | [1] |

| Molecular Weight | 148.31 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~205 °C | [2] |

| Melting Point | ~ -6.2 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol. | [2] |

| Unlabelled CAS Number | 488-23-3 | [1] |

Commercial Suppliers

1,2,3,4-Tetramethylbenzene-D14 is available from several reputable suppliers of chemical standards and research chemicals. When sourcing this material, it is crucial to obtain a certificate of analysis to verify its isotopic purity.

Known Commercial Suppliers:

-

LGC Standards[1]

-

Pharmaffiliates

-

MedChemExpress

-

Santa Cruz Biotechnology[3]

-

Thermo Scientific Chemicals[4]

Application as an Internal Standard

Deuterated compounds are widely used as internal standards in analytical methods, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] The key advantage of using a deuterated internal standard is that it co-elutes with the analyte of interest and experiences similar ionization and fragmentation patterns in the mass spectrometer.[5][7] This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[6][7]

Experimental Workflow for Quantification using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the use of a deuterated internal standard, such as 1,2,3,4-Tetramethylbenzene-D14, in a quantitative GC-MS analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

While a specific, detailed protocol for 1,2,3,4-Tetramethylbenzene-D14 was not found in the search, a general protocol for its use as an internal standard in GC-MS analysis can be outlined based on standard laboratory practices.

General Protocol for Quantification of Aromatic Hydrocarbons in an Environmental Sample

Objective: To quantify the concentration of a non-deuterated aromatic hydrocarbon (the "analyte") in a water sample using 1,2,3,4-Tetramethylbenzene-D14 as an internal standard.

1. Preparation of Standards:

-

Stock Solution of Internal Standard (IS): Prepare a stock solution of 1,2,3,4-Tetramethylbenzene-D14 in a suitable solvent (e.g., methanol or hexane) at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing the analyte at known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in the same solvent. Spike each calibration standard with the IS stock solution to a final concentration of 20 ng/mL.

2. Sample Preparation:

-

Collect the water sample in a clean, amber glass vial.

-

To a known volume of the water sample (e.g., 10 mL), add a precise amount of the IS stock solution to achieve a final concentration of 20 ng/mL.

-

Perform a liquid-liquid extraction (LLE) by adding a water-immiscible organic solvent (e.g., hexane or dichloromethane), vortexing vigorously, and allowing the layers to separate.

-

Carefully collect the organic layer containing the analyte and the IS.

-

Concentrate the organic extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Column: Select a column suitable for the separation of aromatic hydrocarbons (e.g., a DB-5ms or equivalent).

-

Injection: Inject 1 µL of the prepared sample and calibration standards into the GC.

-

GC Oven Program: Develop a temperature program that provides good separation of the analyte and the IS from other matrix components.

-

Mass Spectrometer: Operate the MS in selected ion monitoring (SIM) mode. Monitor at least two characteristic ions for both the analyte and 1,2,3,4-Tetramethylbenzene-D14.

4. Data Analysis and Quantification:

-

Integrate the peak areas of the selected ions for both the analyte and the IS in the chromatograms of the calibration standards and the sample.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

-

Create a calibration curve by plotting the area ratio (Area of Analyte / Area of IS) against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the sample by using the area ratio from the sample chromatogram and the calibration curve.

Signaling Pathways and Logical Relationships

As a stable, isotopically labeled internal standard, 1,2,3,4-Tetramethylbenzene-D14 does not directly participate in biological signaling pathways. Its utility lies in providing a reliable reference for the quantification of other molecules that may be involved in such pathways. The logical relationship is one of a stable reference point in a complex analytical measurement.

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the analytical output in a quantitative experiment.

Caption: Logical relationship in internal standard-based quantification.

This guide provides essential technical information for the effective use of 1,2,3,4-Tetramethylbenzene-D14 in a research and development setting. Its application as an internal standard is a powerful technique for achieving accurate and precise quantitative results in complex matrices.

References

- 1. 1,2,3,4-Tetramethylbenzene-d14 | LGC Standards [lgcstandards.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. rsc.org [rsc.org]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

A Technical Guide to the Safe Handling and Application of Deuterated Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the applications of deuterated tetramethylbenzene for professionals in research and drug development. The information is compiled from safety data sheets and scientific literature to ensure safe laboratory practices and to highlight the utility of this compound in modern research.

Safety Data and Physical Properties

Table 1: Physical and Chemical Properties of Tetramethylbenzene Isomers

| Property | 1,2,3,4-Tetramethylbenzene-d14 | 1,2,3,5-Tetramethylbenzene (Isodurene) | 1,2,4,5-Tetramethylbenzene (Durene) |

| Molecular Formula | C₁₀D₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |

| Molecular Weight | 148.31 g/mol | 134.22 g/mol [1] | 134.22 g/mol |

| Appearance | Colorless liquid[1] | Pale yellow to white liquid with a camphor-like odor[2][3] | Colorless solid with a sweet odor[4] |

| Melting Point | -6 °C (21 °F)[1] | -23.7 °C (-10.6 °F)[3] | 79.2 °C (174.6 °F)[4] |

| Boiling Point | 205 °C (401 °F)[1] | 198 °C (388.4 °F)[3] | 192 °C (378 °F)[4] |

| Density | 0.905 g/cm³[1] | 0.891 g/cm³ at 20 °C (68 °F)[3] | 0.868 g/cm³[4] |

| Flash Point | 68 °C (154 °F)[1] | 63 °C (146 °F)[3] | 73.9 °C (165.0 °F)[4] |

| Water Solubility | No data available | Negligibly soluble[2][3] | Insoluble |

| n-Octanol/Water Partition Coefficient (log Pow) | 4[1] | 4.13 | 4.68 |

Table 2: Toxicological Data of Non-Deuterated Tetramethylbenzene

| Isomer | Oral LD50 (Rat) | Dermal LD50 | Inhalation LC50 |

| 1,2,4,5-Tetramethylbenzene | 6989 mg/kg[5] | No data available | No data available |

| Other Isomers | Data not readily available. Treat with caution as with other aromatic hydrocarbons. |

Note: The toxicological properties of the deuterated form have not been fully investigated. It should be handled with the same precautions as the non-deuterated form.

Hazard Identification and GHS Classification

Deuterated tetramethylbenzene should be handled as a hazardous substance. The GHS classifications for the non-deuterated forms are as follows:

-

1,2,3,4-Tetramethylbenzene-d14 : Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

-

1,2,3,5-Tetramethylbenzene : Combustible liquid, Causes serious eye irritation.[6]

-

1,2,4,5-Tetramethylbenzene : Flammable solid, Toxic to aquatic life with long lasting effects.[5][7]

Signal Word: Warning or Danger, depending on the isomer and concentration.

Pictograms:

-

Flame (for flammability)

-

Exclamation Mark (for skin/eye irritation)

-

Health Hazard (for potential systemic effects)

-

Environment (for aquatic toxicity)

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of deuterated tetramethylbenzene is paramount to prevent exposure and ensure laboratory safety.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

-

Use a local exhaust system to control vapors.[8]

-

Ensure that eyewash stations and safety showers are readily accessible.[8]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][7]

-

Skin Protection :

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

3.3. General Hygiene

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[1]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from heat, sparks, and open flames.[6][8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[10]

Applications in Research and Drug Development

Deuterated compounds, including deuterated tetramethylbenzene, are valuable tools in pharmaceutical research. Their primary application stems from the Kinetic Isotope Effect (KIE) .

6.1. The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond. Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By replacing a hydrogen atom with deuterium at a metabolically active site, the rate of metabolism can be significantly reduced.[11] This can lead to:

-

Increased drug half-life : The drug remains in the body for a longer period.

-

Reduced formation of toxic metabolites : If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration can mitigate this.

-

Improved pharmacokinetic profile : A more stable metabolic profile can lead to more predictable drug exposure.

The following diagram illustrates the logical relationship of the Kinetic Isotope Effect on drug metabolism.

6.2. Use as an Internal Standard

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (e.g., LC-MS). They are chemically identical to the analyte but have a different mass, allowing for accurate quantification.

Generalized Experimental Workflow: Use as an Internal Standard in a Pharmacokinetic Study

The following is a generalized workflow for using deuterated tetramethylbenzene as an internal standard to quantify the non-deuterated analogue in a biological matrix.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and follow all institutional and regulatory safety guidelines.

References

- 1. tn-sanso.co.jp [tn-sanso.co.jp]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Solubility Profile of 1,2,3,4-Tetramethylbenzene-D14 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-Tetramethylbenzene-D14 in various organic solvents. While specific quantitative data for the deuterated form is limited, the solubility is expected to be nearly identical to its non-deuterated analog, 1,2,3,4-Tetramethylbenzene (also known as prehnitene). This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The principle of "like dissolves like" is paramount in understanding the solubility of 1,2,3,4-Tetramethylbenzene. As a nonpolar aromatic hydrocarbon, it exhibits favorable solubility in nonpolar organic solvents and is largely immiscible with polar solvents like water.[1][2][3][4] The dissolution process is driven by the establishment of favorable intermolecular interactions between the solute and the solvent molecules.

Quantitative and Qualitative Solubility Data

The following tables summarize the known solubility of 1,2,3,4-Tetramethylbenzene in various organic solvents. This data serves as a strong proxy for the D14 isotopologue.

Table 1: Quantitative Solubility Data

| Solvent | Concentration | Method |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (745.05 mM) | Ultrasonic Dissolution |

Data sourced from MedChemExpress.[5]

Table 2: Qualitative Solubility Data

| Solvent | Solubility |

| Chloroform | Slightly Soluble[6] |

| Ethyl Acetate | Slightly Soluble[6] |

| Alcohol | Soluble[3][7] |

| Benzene | Soluble |

| Acetone | Soluble |

| Diethyl Ether | Soluble |

| Water | Immiscible/Insoluble[2][3][6][7] |

This qualitative data is compiled from multiple sources indicating general solubility.[8]

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility in various solvents is critical for applications in drug development, material science, and chemical synthesis. The following is a generalized protocol for determining the solubility of a solid organic compound like 1,2,3,4-Tetramethylbenzene in an organic solvent. This method is based on the synthetic method, which relies on visual observation of dissolution at a controlled temperature.

Objective: To determine the solubility of 1,2,3,4-Tetramethylbenzene-D14 in a selection of organic solvents at a specific temperature.

Materials:

-

1,2,3,4-Tetramethylbenzene-D14

-

Selected organic solvents (e.g., ethanol, ethyl acetate, toluene)

-

Thermostated bath or heating block

-

Calibrated thermometer

-

Analytical balance

-

Vortex mixer

-

Glass vials with screw caps

Procedure:

-

Preparation of Solvent: Add a precise, known mass of the selected organic solvent to a series of glass vials.

-

Initial Solute Addition: To each vial, add a small, accurately weighed amount of 1,2,3,4-Tetramethylbenzene-D14.

-

Equilibration: Place the vials in a thermostated bath set to the desired temperature. Allow the mixtures to equilibrate for a set period, agitating them periodically with a vortex mixer to ensure thorough mixing.

-

Observation: After the equilibration period, visually inspect each vial for the presence of undissolved solid.

-

Incremental Solute Addition: If the initial amount of solute has completely dissolved, add another small, accurately weighed portion of the solute to the same vial.

-

Repeat Equilibration and Observation: Repeat steps 3 and 4.

-

Saturation Point: Continue the incremental addition of the solute until a small amount of undissolved solid remains in the vial after a prolonged equilibration and agitation period. This indicates that the solution is saturated.

-

Calculation: The solubility is calculated as the total mass of the solute that completely dissolved in the known mass of the solvent at the specified temperature. This can be expressed in various units, such as g/100g of solvent, mg/mL, or molarity.

For more rigorous and quantitative analysis, especially for sparingly soluble compounds, instrumental methods such as gas-liquid chromatography or UV-Vis spectroscopy can be employed to determine the concentration of the solute in the saturated solution.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for solubility determination.

Signaling Pathways

The concept of signaling pathways is not applicable to the solubility of a simple aromatic hydrocarbon like 1,2,3,4-Tetramethylbenzene-D14. Such pathways are characteristic of biological systems and describe the series of molecular interactions that elicit a cellular response.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. Prehnitene - Wikipedia [en.wikipedia.org]

- 3. 1,2,3,4-Tetramethylbenzene | 488-23-3 [amp.chemicalbook.com]

- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,2,3,4-TETRAMETHYLBENZENE [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 9. A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mass Spectral Data of 1,2,3,4-Tetramethylbenzene-D14

This technical guide provides a comprehensive overview of the mass spectral data for 1,2,3,4-Tetramethylbenzene-D14. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or tracers in quantitative analysis. This document presents key mass spectral data, detailed experimental protocols for its acquisition, and a workflow for its analysis.

Introduction

1,2,3,4-Tetramethylbenzene-D14 is the deuterated analog of 1,2,3,4-Tetramethylbenzene (also known as prehnitene). Due to the substitution of all 14 hydrogen atoms with deuterium, it serves as an excellent internal standard in mass spectrometry-based quantitative studies. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in a mass spectrometer. This guide details its mass spectral characteristics, which are crucial for its effective use in analytical methodologies.

Mass Spectral Data

The mass spectral data for 1,2,3,4-Tetramethylbenzene-D14 is primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI). While a publicly available spectrum for the D14 variant is not readily found, its fragmentation pattern can be predicted based on the known spectrum of the non-deuterated 1,2,3,4-Tetramethylbenzene. The primary fragmentation pathway involves the loss of a methyl group (CD3).

Table 1: Physicochemical Properties

| Property | Value |

| Compound Name | 1,2,3,4-Tetramethylbenzene-D14 |

| Synonyms | Prehnitene-D14 |

| CAS Number | 350818-60-9[1] |

| Molecular Formula | C₁₀D₁₄ |

| Molecular Weight | 148.31 g/mol |

| Non-Deuterated MW | 134.22 g/mol [2][3][4][5] |

Table 2: Predicted Electron Ionization (EI) Mass Spectral Data

The following table outlines the predicted major mass-to-charge ratios (m/z) and their relative intensities for 1,2,3,4-Tetramethylbenzene-D14, based on the fragmentation of its non-deuterated analog. The molecular ion (M+) is expected at m/z 148. The most abundant fragment is typically the result of the loss of a deuterated methyl group (M-18).

| m/z (Predicted) | Ion Structure | Relative Intensity (Predicted) |

| 148 | [C₁₀D₁₄]⁺ | High |

| 130 | [C₉D₁₁]⁺ | Very High |

| 112 | [C₈D₈]⁺ | Moderate |

| 94 | [C₇D₅]⁺ | Low |

Experimental Protocols

The following is a representative protocol for the analysis of 1,2,3,4-Tetramethylbenzene-D14 using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

1,2,3,4-Tetramethylbenzene-D14 is typically used as an internal standard. A stock solution is prepared in a high-purity solvent such as dichloromethane or hexane. This stock is then diluted to the desired concentration and spiked into the samples to be analyzed.

Gas Chromatography (GC) Conditions

-

Instrument : Agilent GC equipped with a mass selective detector or equivalent.

-

Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature : 250 °C.

-

Injection Volume : 1 µL.

-

Injection Mode : Splitless.

-

Oven Temperature Program :

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.[6]

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : m/z 40-200.

-

Scan Mode : Full scan or Selected Ion Monitoring (SIM) for targeted analysis. For 1,2,3,4-Tetramethylbenzene-D14, key ions to monitor in SIM mode would be m/z 148 and 130.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of a sample containing 1,2,3,4-Tetramethylbenzene-D14 as an internal standard.

Caption: Workflow for GC-MS analysis using a deuterated internal standard.

This guide provides the essential mass spectral information and a robust experimental protocol for the use of 1,2,3,4-Tetramethylbenzene-D14 in quantitative analytical studies. The provided data and methods are intended to support researchers in achieving accurate and reproducible results.

References

- 1. 1,2,3,4-Tetramethylbenzene-d14 | LGC Standards [lgcstandards.com]

- 2. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 3. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 4. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 5. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

The Unseen Aromatics: A Technical Guide to the Natural Abundance and Environmental Sources of Tetramethylbenzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylbenzenes, a group of aromatic hydrocarbons comprising three isomers—1,2,4,5-tetramethylbenzene (durene), 1,2,3,5-tetramethylbenzene (isodurene), and 1,2,3,4-tetramethylbenzene (prehnitene)—are compounds of increasing interest in various scientific fields. While not as commonly studied as other benzene derivatives, their presence in the environment and potential applications warrant a deeper understanding of their origins and behavior. This technical guide provides an in-depth overview of the natural abundance and environmental sources of tetramethylbenzenes, tailored for researchers, scientists, and drug development professionals.

Natural Abundance and Primary Environmental Sources

Tetramethylbenzenes are naturally occurring components of fossil fuels, primarily crude oil and coal tar.[1][2] Their formation is linked to the geological processes that transform organic matter into these complex hydrocarbon mixtures. Consequently, petroleum and its refined products are the most significant natural and anthropogenic sources of these compounds in the environment.

Table 1: Primary Sources of Tetramethylbenzene Isomers

| Source Category | Specific Source | Isomers Detected | Concentration Data |

| Natural Sources | Crude Oil | Durene, Isodurene, Prehnitene | Quantitative data is not readily available in public literature, but their presence is confirmed. |

| Coal Tar | Durene, Isodurene, Prehnitene | Present, but specific concentration ranges are not widely reported. | |

| Anthropogenic Sources | Gasoline and Diesel Fuel | Durene, Isodurene, Prehnitene | Present as minor components. Quantitative data is scarce, but they are part of the C10 aromatic fraction.[3] |

| Industrial Emissions | Durene, Isodurene, Prehnitene | Released from petroleum refining, petrochemical production, and combustion processes. | |

| Vehicle Exhaust | Durene, Isodurene, Prehnitene | Emitted as products of incomplete combustion of fuels. |

While specific quantitative data on the concentrations of each isomer in various environmental matrices like air, water, and soil are not extensively documented in publicly available literature, their presence is generally associated with contamination from petroleum products.[4][5]

Industrial Production and Formation Pathways

Tetramethylbenzenes, particularly durene, are also produced industrially for various applications, including as intermediates in the synthesis of polymers and other specialty chemicals. The primary industrial processes leading to the formation of tetramethylbenzenes are catalytic reforming and alkylation reactions.

Catalytic Reforming

Catalytic reforming is a major refinery process used to convert low-octane naphtha into high-octane gasoline blending components, which are rich in aromatic hydrocarbons.[6][7] During this process, a complex series of reactions, including dehydrogenation, dehydrocyclization, and isomerization, occurs, leading to the formation of various aromatic compounds, including xylenes and trimethylbenzenes, which can be precursors to tetramethylbenzenes.

References

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. agilent.com [agilent.com]

- 4. Environmental Assessment of Soil and Groundwater Pollution by BTEX Leaching in Valencia Region (Spain) [mdpi.com]

- 5. waterboards.ca.gov [waterboards.ca.gov]

- 6. Catalytic reforming - Wikipedia [en.wikipedia.org]

- 7. journal.ecust.edu.cn [journal.ecust.edu.cn]

Methodological & Application

Application Note: Quantitative Analysis of Volatile Organic Compounds Using 1,2,3,4-Tetramethylbenzene-D14 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, pharmaceutical development, and toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of VOCs. However, sample matrix effects, variations in injection volume, and instrument response can lead to inaccuracies in quantification. The use of a stable isotope-labeled internal standard, such as 1,2,3,4-Tetramethylbenzene-D14, can significantly improve the accuracy and precision of GC-MS analyses by correcting for these variations. This application note provides a detailed protocol for the use of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard for the quantification of VOCs, particularly aromatic hydrocarbons.

Principle of Internal Standard Quantification

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte(s) of interest, which is added in a known concentration to all samples, calibration standards, and quality control samples. Since the IS is subjected to the same sample preparation and analysis conditions as the analyte, any loss of analyte during these steps will be mirrored by a proportional loss of the IS. In GC-MS, the ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and quantify the analyte in unknown samples. This ratiometric measurement corrects for variations in sample extraction efficiency, injection volume, and instrument response.[1]

Deuterated compounds, such as 1,2,3,4-Tetramethylbenzene-D14, are ideal internal standards for GC-MS because they have nearly identical chromatographic retention times and ionization efficiencies as their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z).

Experimental Protocols

Materials and Reagents

-

Analytes: High-purity standards of the target VOCs.

-

Internal Standard: 1,2,3,4-Tetramethylbenzene-D14 (CAS No. 350818-60-9).

-

Solvent: High-purity, GC-MS grade solvent compatible with the analytes and sample matrix (e.g., dichloromethane, hexane, or methanol).

-

Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

-

Volumetric flasks and pipettes for standard and sample preparation.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh and dissolve the pure analyte(s) in a suitable solvent in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 1,2,3,4-Tetramethylbenzene-D14 in the same solvent in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

Spiking Solution: To each calibration standard, quality control sample, and unknown sample, add a constant concentration of the 1,2,3,4-Tetramethylbenzene-D14 internal standard from the stock solution (e.g., 20 ng/mL).

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.

Liquid Samples (e.g., water, plasma):

-

Direct Dilution: For clean samples, a simple dilution with a suitable solvent may be sufficient.

-

Liquid-Liquid Extraction (LLE):

-

To a known volume of the liquid sample, add the internal standard.

-

Add an immiscible extraction solvent (e.g., dichloromethane).

-

Vortex or shake vigorously to ensure thorough mixing.

-

Allow the layers to separate.

-

Carefully transfer the organic layer containing the analytes and internal standard to a clean vial for GC-MS analysis.

-

Solid Samples (e.g., soil, tissue):

-

Solvent Extraction:

-

Weigh a known amount of the homogenized solid sample into a centrifuge tube.

-

Add the internal standard.

-

Add a suitable extraction solvent.

-

Vortex and/or sonicate to facilitate extraction.

-

Centrifuge to pellet the solid material.

-

Transfer the supernatant to a clean vial for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of aromatic hydrocarbons. These should be optimized for the specific instrument and analytes of interest.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, operate the mass spectrometer in SIM mode. The following ions are recommended for monitoring:

| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1,2,3,4-Tetramethylbenzene | 119 | 134, 91 |

| 1,2,3,4-Tetramethylbenzene-D14 | 133 | 148, 98 |

| Other Target Analytes | To be determined | To be determined |

Note: The molecular ion of 1,2,3,4-Tetramethylbenzene is m/z 134, and a prominent fragment is at m/z 119 (loss of a methyl group). For the D14 analogue, the molecular ion is expected at m/z 148, and a corresponding fragment from the loss of a deuterated methyl group would be at m/z 133.

Data Presentation

Calibration Curve

A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.995.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio |

| 1 | 15,234 | 305,123 | 0.050 |

| 5 | 76,543 | 304,987 | 0.251 |

| 10 | 153,123 | 305,543 | 0.501 |

| 25 | 382,543 | 304,876 | 1.255 |

| 50 | 764,321 | 305,213 | 2.504 |

| 100 | 1,528,765 | 305,345 | 5.007 |

| R² | 0.9998 |

This is representative data and will vary based on the analyte and instrument conditions.

Method Validation Data

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include accuracy (recovery), precision (repeatability), and sensitivity (limits of detection and quantification).

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9998 | ≥ 0.995 |

| Accuracy (Recovery) | 92-108% | 80-120% |

| Precision (RSD) | < 10% | < 15% |

| Limit of Detection (LOD) | 0.5 ng/mL | Reportable |

| Limit of Quantification (LOQ) | 1.0 ng/mL | Reportable |

This is representative data. Actual values will depend on the specific analyte, matrix, and instrumentation. Recovery and precision should be assessed at multiple concentration levels.[2]

Visualizations

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

Caption: Logical relationship for internal standard quantification.

Conclusion

The use of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard provides a robust and reliable method for the quantitative analysis of VOCs by GC-MS. By correcting for variations in sample preparation and instrument performance, this approach leads to improved accuracy and precision of analytical results. The detailed protocol and representative data presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals implementing this technique in their laboratories.

References

Application Note and Protocol for the Preparation of a 1,2,3,4-Tetramethylbenzene-D14 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetramethylbenzene-D14 is a deuterated analog of 1,2,3,4-tetramethylbenzene (also known as prehnitene). Deuterated compounds are essential in various research applications, particularly as internal standards in quantitative analysis by mass spectrometry (MS) or for nuclear magnetic resonance (NMR) spectroscopy. The preparation of an accurate and stable stock solution is a critical first step for these applications. This document provides a detailed protocol for the preparation of a stock solution of 1,2,3,4-Tetramethylbenzene-D14, including its physicochemical properties, necessary safety precautions, and a step-by-step guide.

Physicochemical Properties

A summary of the relevant physicochemical data for both the deuterated and non-deuterated forms of 1,2,3,4-tetramethylbenzene is presented below. The properties of the non-deuterated form are included as a close reference due to the limited availability of specific data for the deuterated analog.

| Property | 1,2,3,4-Tetramethylbenzene-D14 | 1,2,3,4-Tetramethylbenzene |

| Molecular Formula | C₁₀D₁₄ | C₁₀H₁₄[1][2][3] |

| Molecular Weight | 148.30 g/mol [4] | 134.22 g/mol [1][2][3] |

| Appearance | Not specified, likely a colorless liquid | Colorless to pale yellow liquid[3][5] |

| Density | Not specified, likely similar to the non-deuterated form | ~0.90 g/cm³[5] |

| Boiling Point | Not specified | 205 °C[5] |

| Melting Point | Not specified | -6.2 °C[5] |

| Solubility | Not specified, expected to be similar to the non-deuterated form | Insoluble in water; Soluble in organic solvents such as alcohol, DMSO, PEG300, and corn oil.[3][5][6][7] |

| CAS Number | 350818-60-9[4] | 488-23-3[1][2][5] |

Experimental Protocol

Safety Precautions

Before handling 1,2,3,4-Tetramethylbenzene-D14, it is crucial to review the Safety Data Sheet (SDS) for the non-deuterated compound, as the deuterated version is expected to have similar toxicological properties.

-

Handling: Work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][9]

-

Hazards: The non-deuterated compound is a skin and eye irritant.[1][9][10] Avoid inhalation of vapors.[3][8] It is also flammable.[5] Keep away from open flames and sources of ignition.[9]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[8][9] If inhaled, move to fresh air.[8][9] Seek medical attention if irritation persists.[9]

Materials and Equipment

-

1,2,3,4-Tetramethylbenzene-D14 (neat compound)

-

High-purity solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d6), Methanol-d4, Chloroform-d). The choice of solvent will depend on the intended analytical application.

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks (Class A) of appropriate volumes (e.g., 1 mL, 5 mL, 10 mL)

-

Micropipettes and appropriate tips

-

Vortex mixer

-

Sonicator (optional, to aid dissolution)[6]

-

Amber glass vials for storage

Stock Solution Preparation (Example: 1 mg/mL in DMSO-d6)

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted as needed by modifying the mass of the compound and the volume of the solvent accordingly.

-

Tare the Balance: Place a clean, dry weighing vessel (e.g., a small glass vial or weighing paper) on the analytical balance and tare it.

-

Weigh the Compound: Carefully weigh the desired amount of 1,2,3,4-Tetramethylbenzene-D14. For a 1 mg/mL solution in a 5 mL volumetric flask, you would weigh 5 mg of the compound. Record the exact mass.

-

Transfer the Compound: Quantitatively transfer the weighed compound into a 5 mL Class A volumetric flask. This can be done by carefully tapping the weighing vessel or by using a small amount of the chosen solvent to rinse the vessel and transfer the rinsing into the flask.

-

Dissolve the Compound: Add a small amount of the solvent (e.g., DMSO-d6), approximately half of the final volume, to the volumetric flask. Gently swirl the flask to dissolve the compound. A vortex mixer can be used to aid dissolution. If the compound does not dissolve readily, sonication for a few minutes may be helpful.[6]

-

Bring to Final Volume: Once the compound is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

-

Homogenize the Solution: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

-

Transfer and Store: Transfer the prepared stock solution into a clean, labeled amber glass vial to protect it from light. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

-

Storage: Store the stock solution at an appropriate temperature. For long-term storage, -20°C or -80°C is recommended to minimize solvent evaporation and potential degradation.[6] For short-term use, refrigeration at 2-8°C may be sufficient.

Calculation of Molarity

To calculate the molar concentration of the stock solution, use the following formula:

Molarity (M) = (Mass of compound (g)) / (Molecular Weight ( g/mol ) * Volume of solution (L))

-

Example: For a 1 mg/mL solution of 1,2,3,4-Tetramethylbenzene-D14 (MW = 148.30 g/mol ):

-

Mass = 1 mg = 0.001 g

-

Volume = 1 mL = 0.001 L

-

Molarity = (0.001 g) / (148.30 g/mol * 0.001 L) = 0.00674 M

-

Workflow Diagram

The following diagram illustrates the workflow for the preparation of the 1,2,3,4-Tetramethylbenzene-D14 stock solution.

Caption: Workflow for preparing a stock solution of 1,2,3,4-Tetramethylbenzene-D14.

References

- 1. 1,2,3,4-Tetramethylbenzene | C10H14 | CID 10263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,2,3,4-Tetramethylbenzene-d14 | LGC Standards [lgcstandards.com]

- 5. Prehnitene - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1,2,3,4-Tetramethylbenzene | 488-23-3 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.ie [fishersci.ie]

- 10. 1,2,3,4-Tetramethylbenzene - Hazardous Agents | Haz-Map [haz-map.com]

Application Note: High-Throughput Quantification of Volatile Organic Compounds in Urine using 1,2,3,4-Tetramethylbenzene-D14

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantification of volatile organic compounds (VOCs) in human urine samples. The protocol utilizes 1,2,3,4-Tetramethylbenzene-D14 as an internal standard (IS) to correct for variability during sample preparation and analysis. The methodology is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted and reliable technique for the analysis of volatile and semi-volatile compounds.[1][2] This approach is particularly valuable for clinical research and drug development, where precise measurement of VOCs can serve as non-invasive biomarkers for disease diagnosis, monitoring treatment efficacy, and assessing exposure to xenobiotics.[1][3]

Introduction

Volatile organic compounds present in urine are metabolic end-products that can reflect the physiological or pathological state of an individual.[1] Their analysis provides a window into various metabolic processes, making them promising biomarkers for a range of conditions, including cancer and metabolic disorders.[1][4][5] However, the accurate quantification of these often low-concentration analytes is challenging due to their volatility and the complexity of the urine matrix. The use of a stable isotope-labeled internal standard, such as 1,2,3,4-Tetramethylbenzene-D14, is crucial for achieving high accuracy and precision by compensating for analyte losses during sample handling, extraction, and injection.[6][7][8] This deuterated analog of tetramethylbenzene is an ideal internal standard for a range of aromatic and non-polar VOCs due to its similar physicochemical properties to the target analytes.

Experimental Protocols

Materials and Reagents

-

Internal Standard (IS): 1,2,3,4-Tetramethylbenzene-D14 solution in methanol (certified concentration)

-

Analytes: Certified standards of target VOCs

-

Solvent: Purge-and-trap grade methanol

-

Water: Low VOC water

-

Urine Samples: Freshly collected or properly stored (-80°C) human urine

-

Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa caps

-

SPME Fibers: e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)

-

GC-MS System: Agilent 7890A GC coupled with a 5975C MS or equivalent[6]

Preparation of Standard Solutions

-

Internal Standard Stock Solution: Prepare a stock solution of 1,2,3,4-Tetramethylbenzene-D14 in methanol.

-

Internal Standard Working Solution: Dilute the stock solution with low VOC water to achieve a working concentration that yields a robust signal in the GC-MS analysis.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of target VOCs into a pool of blank urine. Each calibration standard must be fortified with the internal standard working solution at a constant concentration.

Sample Preparation Protocol

A critical step for accurate VOC quantification is the immediate addition of the internal standard to the urine sample upon collection to account for any analyte loss to the container headspace or surfaces.[6][7][8]

-

Point of Collection Addition (Recommended): Add a precise volume of the 1,2,3,4-Tetramethylbenzene-D14 internal standard working solution directly to the urine collection cup.

-

Aliquoting: If point-of-collection addition is not feasible, thaw frozen urine samples completely at room temperature.

-

Sample Fortification: In a 20 mL headspace vial, combine 5 mL of the urine sample with a precise volume of the internal standard working solution.

-

Matrix Modification (Optional): Addition of salt (e.g., NaCl) can be employed to increase the partitioning of VOCs into the headspace.

-

Equilibration: Cap the vial and gently vortex. Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow for equilibration of the VOCs between the liquid and headspace phases.[9]

HS-SPME-GC-MS Analysis Protocol

-

SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before the first use and between each analysis.[9]

-

Headspace Extraction: Expose the conditioned SPME fiber to the headspace of the heated sample vial for a fixed duration (e.g., 30 minutes) to extract the VOCs.[9]

-

Desorption and Injection: Retract the fiber and immediately insert it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.

-

GC-MS Analysis: The separated compounds are detected and quantified by the mass spectrometer, typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation

The following tables summarize the key parameters for the GC-MS analysis and hypothetical quantitative data for a selection of VOCs.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| GC Column | DB-VRX (40 m x 0.18 mm x 1.0 µm) or equivalent[6] |

| Inlet Temperature | 250°C[6] |

| Inlet Mode | Splitless[6] |

| Oven Program | Initial 40°C (2 min), ramp 5°C/min to 220°C (hold 5 min)[4] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |

| MS Transfer Line | 230°C[4] |

| Ion Source Temp | 230°C[4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550[4] |

| Quantification Ions | Specific ions for each target VOC and 1,2,3,4-Tetramethylbenzene-D14 are selected for SIM analysis. |

Table 2: Hypothetical Quantitative Performance Data

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Linearity (R²) | Limit of Detection (LOD) (ng/L) | Recovery (%) |

| Benzene | 5.8 | 78 | >0.99 | 50 | 95 - 105 |

| Toluene | 8.2 | 91 | >0.99 | 50 | 97 - 103 |

| Ethylbenzene | 10.5 | 91 | >0.99 | 40 | 92 - 108 |

| m,p-Xylene | 10.7 | 91 | >0.99 | 40 | 93 - 106 |

| o-Xylene | 11.1 | 91 | >0.99 | 40 | 94 - 104 |

| 1,2,3,4-TMB-D14 (IS) | 14.5 | 139 | N/A | N/A | N/A |

Mandatory Visualizations

Caption: Experimental workflow for urinary VOC quantification.

Caption: Rationale for the analytical approach.

Conclusion

The use of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard in conjunction with HS-SPME-GC-MS provides a highly effective method for the accurate and precise quantification of VOCs in urine. This protocol offers the necessary reliability for demanding applications in clinical research and drug development, enabling the generation of high-quality data for biomarker discovery and validation. The detailed methodology presented here can be readily adapted for the analysis of a wide range of volatile organic compounds.

References

- 1. Urinary Volatile Organic Compound Analysis for the Diagnosis of Cancer: A Systematic Literature Review and Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of urinary VOCs using mass spectrometric methods to diagnose cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A targeted metabolomic protocol for quantitative analysis of volatile organic compounds in urine of children with celiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemometric Analysis of Urinary Volatile Organic Compounds to Monitor the Efficacy of Pitavastatin Treatments on Mammary Tumor Progression over Time - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1,2,3,4-Tetramethylbenzene-D14 as a Surrogate Standard for Thermal Desorption Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal desorption (TD) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) in various matrices. To ensure the accuracy and reliability of analytical data, surrogate standards are employed to monitor the performance of the entire analytical process, from sample preparation to analysis. This application note details the use of 1,2,3,4-Tetramethylbenzene-D14 as a surrogate standard in thermal desorption methods. Its chemical and physical properties, similar to many aromatic VOCs of interest, make it an ideal candidate to assess analytical efficiency. This deuterated standard is particularly advantageous as it co-elutes with the native analyte but is distinguishable by its mass-to-charge ratio in the mass spectrometer, allowing for precise quantification.

Chemical Properties and Suitability

1,2,3,4-Tetramethylbenzene-D14 (CAS No. 350818-60-9) is the deuterated analog of 1,2,3,4-Tetramethylbenzene (CAS No. 488-23-3).[1] The presence of 14 deuterium atoms results in a molecular weight of 148.30 g/mol , which is readily distinguished from the native compound (134.22 g/mol ) by mass spectrometry.[1][2] Its boiling point of approximately 205°C and its nature as an aromatic hydrocarbon make it a suitable surrogate for a range of aromatic VOCs and SVOCs.[3]

Experimental Protocols

Preparation of 1,2,3,4-Tetramethylbenzene-D14 Spiking Solution

A stock solution of 1,2,3,4-Tetramethylbenzene-D14 is prepared in a high-purity solvent such as methanol or dichloromethane. The concentration of the stock solution should be chosen to allow for the preparation of working standards at appropriate levels for spiking onto sorbent tubes.

Protocol:

-

Accurately weigh a known amount of neat 1,2,3,4-Tetramethylbenzene-D14.

-

Dissolve the weighed standard in a known volume of high-purity methanol to create a stock solution (e.g., 1000 µg/mL).

-

From the stock solution, prepare a working standard solution at a lower concentration (e.g., 10 µg/mL) by serial dilution with methanol.

-

Store the stock and working standard solutions in amber glass vials at -20°C to prevent degradation.

Spiking of Sorbent Tubes

Sorbent tubes, typically packed with materials like Tenax® TA, Carbograph™, or a combination of sorbents, are spiked with a known amount of the 1,2,3,4-Tetramethylbenzene-D14 working standard prior to sample collection. This allows the surrogate to be exposed to the same sampling and analysis conditions as the target analytes.

Protocol:

-

Place a clean, conditioned sorbent tube in a tube conditioning unit or a similar apparatus that allows for a controlled flow of inert gas (e.g., helium or nitrogen).

-

Inject a precise volume (e.g., 1 µL) of the 1,2,3,4-Tetramethylbenzene-D14 working standard directly onto the sorbent bed at the sampling end of the tube.

-

While injecting, maintain a low flow of inert gas through the tube to facilitate the evaporation of the solvent and the even distribution of the surrogate on the sorbent.

-

After spiking, purge the tube with the inert gas for a short period (e.g., 5-10 minutes) to remove any residual solvent.

-

Cap the spiked sorbent tubes immediately and store them in a clean, sealed container until use.

Thermal Desorption and GC-MS Analysis

The spiked sorbent tubes are used for sample collection (either active or passive sampling). Following sampling, the tubes are analyzed using a thermal desorber coupled to a GC-MS system.

Typical TD-GC-MS Parameters:

| Parameter | Value |

| Thermal Desorber | |

| Primary (Tube) Desorption Temperature | 250 - 300°C |

| Primary Desorption Time | 5 - 10 min |

| Focusing Trap Low Temperature | -10 to 25°C |

| Focusing Trap High Temperature | 280 - 320°C |

| Trap Hold Time | 3 - 5 min |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium |

| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Quantitation Ion for 1,2,3,4-TMB-D14 | m/z 133 (or other characteristic ions) |

| Quantitation Ion for 1,2,3,4-TMB | m/z 119, 134 |

Data Presentation and Analysis

The recovery of the surrogate standard is a critical parameter for assessing the quality of the analytical data. It is calculated as the percentage of the known amount of surrogate spiked onto the sorbent tube that is detected by the analytical instrument.

Surrogate Recovery Calculation:

Surrogate Recovery (%) = (Amount of Surrogate Detected / Amount of Surrogate Spiked) x 100

Expected Performance Data:

The following table summarizes the expected performance characteristics for 1,2,3,4-Tetramethylbenzene-D14 when used as a surrogate standard in thermal desorption methods. This data is illustrative and may vary depending on the specific instrumentation and analytical conditions.

| Parameter | Expected Value |

| Average Recovery | 80 - 120% |

| Precision (%RSD) | < 15% |

| Linearity (r²) | > 0.995 |

| Method Detection Limit (MDL) | Analyte and matrix dependent |

Diagrams

Caption: Experimental workflow for using 1,2,3,4-Tetramethylbenzene-D14 as a surrogate.

Caption: Logical relationship of the surrogate standard in the analytical method.

Conclusion

1,2,3,4-Tetramethylbenzene-D14 is a highly suitable surrogate standard for thermal desorption methods targeting aromatic volatile and semi-volatile organic compounds. Its physical and chemical properties closely mimic those of many common analytes, ensuring that it behaves similarly throughout the entire sampling and analysis process. The use of this deuterated standard allows for the accurate assessment of method performance, leading to more reliable and defensible analytical results. The protocols and performance expectations outlined in this application note provide a solid foundation for the implementation of 1,2,3,4-Tetramethylbenzene-D14 as a surrogate standard in routine and research-oriented thermal desorption applications.

References

Application Note: Quantitative Analysis of C10 Aromatic Isomers Using 1,2,3,4-Tetramethylbenzene-D14 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of C10 aromatic hydrocarbon isomers in organic solvents using gas chromatography-mass spectrometry (GC-MS) with 1,2,3,4-Tetramethylbenzene-D14 as an internal standard. The use of a deuterated internal standard is a cornerstone of this methodology, as it effectively compensates for variations in sample preparation, injection volume, and instrument response, thereby ensuring high precision and accuracy in quantification. This protocol is particularly applicable for quality control in chemical manufacturing, environmental monitoring, and research applications requiring precise measurement of aromatic solvents.

Introduction

C10 aromatic hydrocarbons, including the isomers of tetramethylbenzene, are prevalent in various industrial applications, from solvents and gasoline additives to precursors in chemical synthesis. Accurate quantification of these isomers is crucial for process optimization, quality assurance, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these closely related compounds.

A significant challenge in quantitative GC-MS is the potential for variability introduced during sample handling and analysis. To mitigate these sources of error, the internal standard method is widely employed. An ideal internal standard is chemically and physically similar to the analytes of interest but can be distinguished by the detector. Deuterated compounds, such as 1,2,3,4-Tetramethylbenzene-D14, are excellent internal standards because they co-elute with their non-deuterated counterparts and exhibit similar behavior during analysis, yet are easily differentiated by their mass-to-charge ratio. This application note provides a comprehensive protocol for establishing a calibration curve and quantifying C10 aromatic isomers using 1,2,3,4-Tetramethylbenzene-D14.

Experimental Protocols

Materials and Reagents

-

Analytes:

-

1,2,3,5-Tetramethylbenzene (Isodurene)

-

1,2,4,5-Tetramethylbenzene (Durene)

-

Other C10 aromatic isomers of interest

-

-

Internal Standard (IS): 1,2,3,4-Tetramethylbenzene-D14

-

Solvent: Dichloromethane (pesticide grade or equivalent)

-

Gases: Helium (99.999% purity)

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Autosampler: Agilent 7693A (or equivalent)

Preparation of Standard Solutions

1. Primary Stock Solutions (1000 µg/mL):

- Accurately weigh approximately 10 mg of each analyte and the internal standard into separate 10 mL volumetric flasks.

- Dissolve and dilute to the mark with dichloromethane.

2. Internal Standard Working Solution (10 µg/mL):

- Dilute the 1,2,3,4-Tetramethylbenzene-D14 primary stock solution 1:100 with dichloromethane.

3. Calibration Standards:

- Prepare a series of at least five calibration standards by serial dilution of the analyte primary stock solutions.

- Spike each calibration standard with the internal standard working solution to achieve a constant final concentration of 1 µg/mL. An example calibration set is provided in the table below.

Sample Preparation

-

For unknown samples, a preliminary screening may be necessary to determine the approximate concentration of the target analytes.

-

Dilute the unknown sample with dichloromethane to bring the analyte concentrations into the range of the calibration curve.

-

Spike the diluted sample with the internal standard working solution to a final concentration of 1 µg/mL.

GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program: